
2,7-Bis-(methylthio)naphthalene
Vue d'ensemble
Description
2,7-Bis-(methylthio)naphthalene is a chemical compound with the molecular formula C12H12S2 and a molecular weight of 220.36 . Its IUPAC name is 2,7-bis(methylsulfanyl)naphthalene .
Molecular Structure Analysis
The InChI code for 2,7-Bis-(methylthio)naphthalene is 1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 . This indicates that the molecule consists of a naphthalene core with two methylthio groups attached at the 2 and 7 positions.Physical And Chemical Properties Analysis
2,7-Bis-(methylthio)naphthalene has a molecular weight of 220.36 .Applications De Recherche Scientifique
Organometallic Synthesis and Molecular Structure
2,7-Bis-(methylthio)naphthalene derivatives have been synthesized and investigated for their molecular structure and spectral characteristics. The study focused on understanding the basicity of these compounds, which is influenced by the polar effects of ortho-substituents and sterical interactions known as the "buttressing effect" (Pozharskii et al., 2003).
Synthesis of Novel Donors for Cation Radical Salts
2,7-Bis-(methylthio)naphthalene has been used in the high yield synthesis of new donors for cation radical salts. These compounds exhibit semiconducting properties and have been explored for their electrocrystallization potential and conductivity (Hellberg, Söderholm & Schütz, 1991).
Polymer Synthesis and Properties
This compound has been utilized in the synthesis of novel polyaspartimides and aromatic polyamides, showing promising results in terms of solubility, thermal stability, and the ability to form films. These materials have applications in high-performance polymers due to their superior thermal and mechanical properties (Wang & Hwang, 1996; Yang & Chen, 1992).
Optical Properties in Organic Semiconductors
The optical properties of 2,7-Bis-(methylthio)naphthalene derivatives have been studied in the context of organic semiconductors. The research focused on understanding the electronic structures and electron-phonon interactions in these materials (Rönnberg, Söderholm & Nilsson, 1989).
Charge-Transfer Complexes and Organic Molecular Metals
2,7-Bis-(methylthio)naphthalene has been a key component in synthesizing charge-transfer complexes, which exhibit metallic conductivity. These findings are significant for developing new organic molecular metals (Nakasuji et al., 1987).
Safety And Hazards
Propriétés
IUPAC Name |
2,7-bis(methylsulfanyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZPAHLHBNVKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)C=CC(=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649845 | |
| Record name | 2,7-Bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis-(methylthio)naphthalene | |
CAS RN |
10075-78-2 | |
| Record name | 2,7-Bis(methylsulfanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



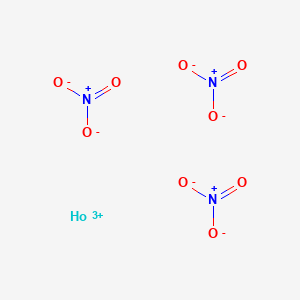


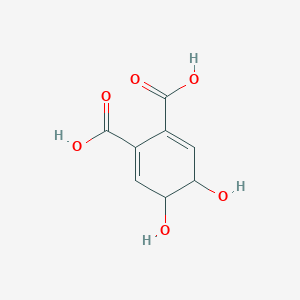

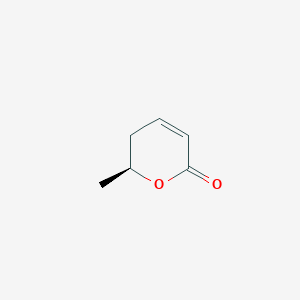

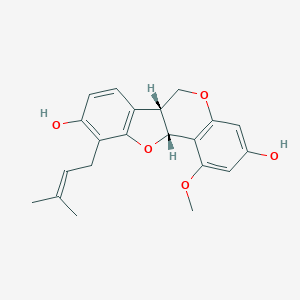

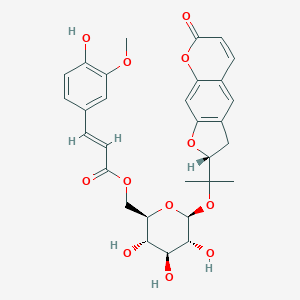
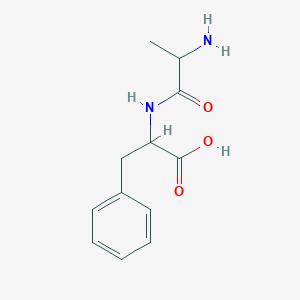
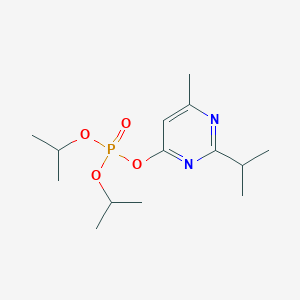
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)
